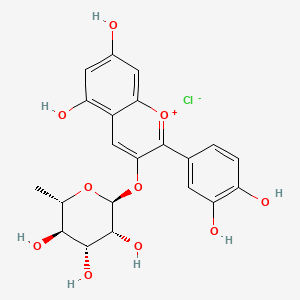
Cyanidin-3-o-rhamnoside chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyanidin-3-o-rhamnoside involves biomimetic oxidation routes starting from natural precursors. A notable synthesis approach is from (+)-catechin, which undergoes glucosylation followed by oxidation and dehydration to yield key intermediates, eventually leading to the synthesis of cyanidin 3-O-beta-D-glucoside through further deprotection and oxidation steps (Kondo, Oyama, Nakamura, Yamakawa, Tokuno, & Yoshida, 2006).
Molecular Structure Analysis
Structural and conformational analyses of cyanidin derivatives, including cyanidin-3-o-rhamnoside, have been conducted using spectroscopic methods and chemical degradation. The stereochemistry and molecular interactions, such as hydrogen bonding within the sugar moiety and between sugar and anthocyanin molecules, significantly influence the stability and color properties of these compounds (Borkowski, Szymusiak, Gliszczyńska-Świgło, & Tyrakowska, 2005).
Chemical Reactions and Properties
Cyanidin-3-o-rhamnoside chloride undergoes various chemical reactions that illustrate its reactivity and interaction with other molecules. For instance, its ability to scavenge free radicals and protect against oxidative stress in biological systems highlights its antioxidative properties. Studies using electron paramagnetic resonance have shown its efficacy in scavenging reactive oxygen species, thereby preventing cellular damage (Solomon, Golubowicz, Yablowicz, Bergman, Grossman, Altman, Kerem, & Flaishman, 2010).
Physical Properties Analysis
The physical properties of cyanidin-3-o-rhamnoside chloride, such as solubility, color, and stability, are influenced by its molecular structure. The presence of sugar moieties affects its hydrophilicity and solubility in various solvents, impacting its application in food and pharmaceutical formulations. The pH-dependent structural transformations from the flavylium cation to quinoidal forms determine its color stability and fading in different environments.
Chemical Properties Analysis
Cyanidin-3-o-rhamnoside chloride exhibits a variety of chemical properties, including antioxidative, metal-chelating, and photoprotective effects. These properties are attributed to the anthocyanin's structure, allowing it to neutralize free radicals and bind metal ions, which is beneficial in preventing oxidative stress and prolonging shelf life in food products. Furthermore, its interaction with proteins, such as bovine serum albumin, demonstrates its potential in enhancing the stability and bioavailability of anthocyanins in nutritional and therapeutic applications (Jahromi, Farhoosh, Hemmateenejad, & Varidi, 2019).
Applications De Recherche Scientifique
-
Antioxidant and Anti-inflammatory Properties
- Field : Pharmacology
- Application : Cyanidin-3-o-rhamnoside chloride is a type of anthocyanin that naturally occurs in blackcurrant and could also be isolated from various plant species. It exhibits antioxidant and anti-inflammatory properties .
- Methods & Procedures : While the specific experimental procedures aren’t detailed, these properties are typically determined through various in vitro and in vivo tests .
- Results & Outcomes : The compound has been reported to exhibit antioxidant and anti-inflammatory properties, but specific quantitative data or statistical analyses were not provided .
-
Inhibition of Intestinal Lipid Digestion and Absorption
- Field : Nutritional Biochemistry
- Application : Cyanidin-3-rutinoside acts as a natural inhibitor of intestinal lipid digestion and absorption .
- Methods & Procedures : The inhibitory activity of Cyanidin-3-rutinoside against pancreatic lipase and cholesterol esterase was evaluated using enzymatic fluorometric and enzymatic colorimetric assays .
- Results & Outcomes : Cyanidin-3-rutinoside was found to be a mixed-type competitive inhibitor of pancreatic lipase with the IC50 value of 59.4 ± 1.41 μM. Furthermore, Cyanidin-3-rutinoside (0.125–1 mM) inhibited pancreatic cholesterol esterase about 5–18% .
-
Cardioprotective, Neuroprotective, and Anti-diabetic Activities
- Field : Pharmacology
- Application : Cyanidin-3-glucoside (C3G), a member of the anthocyanin family of dietary polyphenols, has strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses .
- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .
- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .
-
Cognitive Enhancer
- Field : Neurology
- Application : Cyanidin 3-O-galactoside (Cy3Gal), a type of Cyanidin, has been gaining attention for its excellent ability to act as a cognitive enhancer .
- Methods & Procedures : The physiological actions of Cy3Gal are studied for a better assessment of its nutritional value .
- Results & Outcomes : While specific quantitative data or statistical analyses were not provided, the compound has shown potential in enhancing cognitive functions .
-
Gastroprotective and Anti-thrombotic Properties
- Field : Gastroenterology and Cardiology
- Application : Cyanidin-3-O-glucoside (Cy3G) exhibits gastroprotective and anti-thrombotic properties .
- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .
- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .
-
Protection Against Helicobacter Pylori Infection
- Field : Microbiology
- Application : Cyanidin-3-O-glucoside (Cy3G) exerts protection against Helicobacter pylori infection .
- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .
- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .
-
DNA-Reactive Species Scavenger
- Field : Biochemistry
- Application : Cyanidin-3-O-glucoside (Cy3G) acts as a DNA-reactive species scavenger .
- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .
- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .
-
Chemo-preventive and Epigenetic Factor
- Field : Oncology
- Application : Cyanidin-3-O-glucoside (Cy3G) exhibits chemo-preventive properties and acts as an epigenetic factor .
- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .
- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .
-
Protection Against Age-Related Diseases
- Field : Gerontology
- Application : Cyanidin-3-O-glucoside (Cy3G) exerts protection against age-related diseases .
- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .
- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .
Orientations Futures
Propriétés
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10.ClH/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9;/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25);1H/t8-,17-,18+,19+,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZWDYRLDSHCLB-BMFPEYJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanidin-3-o-rhamnoside chloride | |
CAS RN |
38533-30-1 | |
| Record name | Cyanidin 3-rhamnoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38533-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




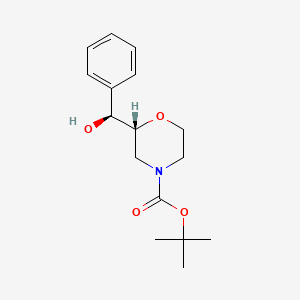
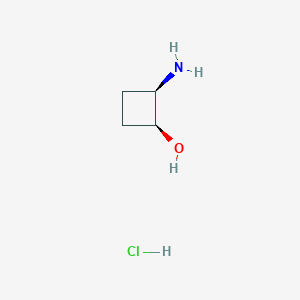
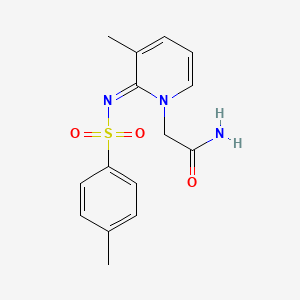
![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)
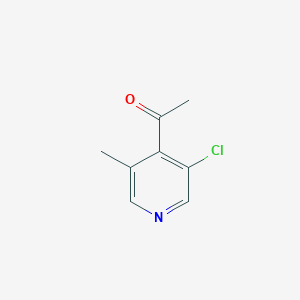
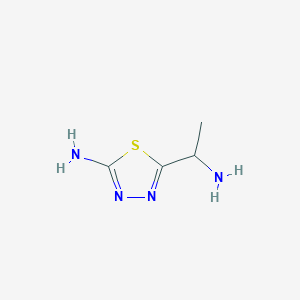
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)